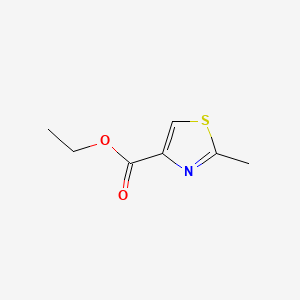
Ethyl 2-methylthiazole-4-carboxylate
Cat. No. B1630424
Key on ui cas rn:
6436-59-5
M. Wt: 171.22 g/mol
InChI Key: QWWPUBQHZFHZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06936602B1
Procedure details


To a solution of thioacetamide (11.9 g) in tetrahydrofuran (600 ml) was added sodium hydrogen carbonate (66.4 g), followed by addition of 80% ethyl bromopyruvate (50.0 g) at 0° C. The mixture was stirred overnight, the insolubles were filtered using Celite and the solvent was evaporated under reduced pressure. The resulting residue was dissolved in tetrahydrofuran (170 ml), and to the solution was added dropwise trifluoroacetic anhydride (170 ml) at 0° C., and the mixture was stirred at room temperature for 1 hour. To the mixture was added dropwise pyridine (200 ml) at 0° C., and the mixture was stirred at room temperature for 3 hours. The solvent was evaporated under reduced pressure, to the mixture was added ethyl acetate, and the mixture was washed with saturated sodium hydrogen carbonate solution and further with saturated brine and dried with magnesium sulfate. The solvent was evaporated under reduced pressure, and the resulting residue was purified with silica gel column chromatography (hexane:ethyl acetate=2:1) to give ethyl 2-methylthiazole-4-carboxylate (13.0 g) as brown crystals.




Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH2:4])(=[S:3])[CH3:2].C(=O)([O-])O.[Na+].Br[CH2:11][C:12](=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14]>O1CCCC1>[CH3:2][C:1]1[S:3][CH:11]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:4]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=S)N
|
|
Name
|
|
|
Quantity
|
66.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insolubles were filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in tetrahydrofuran (170 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
to the solution was added dropwise trifluoroacetic anhydride (170 ml) at 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the mixture was added dropwise pyridine (200 ml) at 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure, to the mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the mixture was washed with saturated sodium hydrogen carbonate solution and further with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was purified with silica gel column chromatography (hexane:ethyl acetate=2:1)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1SC=C(N1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13 g | |
| YIELD: CALCULATEDPERCENTYIELD | 47.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
